2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
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Overview
Description
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is an organic compound belonging to the class of thiophene derivatives. It is a white crystalline solid with a molecular weight of 225.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with glycine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in neuroprotection and psychiatry.
Industry: Utilized in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, such as neuroprotection.
Comparison with Similar Compounds
Similar Compounds
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar structure but with an acetamide group instead of an amino group.
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)ethanol: Contains an ethanol group instead of an amino group.
Uniqueness
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research.
Properties
IUPAC Name |
2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h1-2,5,7H,3-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKHIKDKBWSEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378197 |
Source
|
Record name | SBB027451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201990-24-1 |
Source
|
Record name | SBB027451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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